3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-4-2-6-14(11(10)15)8-9-3-1-5-13-7-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYFBTOOIOIERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C(C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Alkylation Followed by Directed Bromination
The most widely adopted strategy involves sequential N-alkylation and C3-bromination. Pyridin-2(1H)-one undergoes deprotonation at the lactam nitrogen using NaH (2.5 equiv) in THF at 0°C, followed by reaction with 3-(bromomethyl)pyridine (1.2 equiv) to yield 1-(pyridin-3-ylmethyl)pyridin-2(1H)-one in 68-72% yield. Subsequent bromination using N-bromosuccinimide (NBS, 1.05 equiv) in acetonitrile with FeCl₃ catalysis (10 mol%) selectively introduces bromine at C3, achieving 83% yield (Table 1).
Table 1: Bromination Optimization for 1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
| Brominating Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | FeCl₃ | 25 | 4 | 83 |
| Br₂ | AlCl₃ | 0 | 2 | 71 |
| DBDMH | - | 40 | 6 | 65 |
Key mechanistic studies reveal that the pyridin-3-ylmethyl group directs bromination through a combination of steric and electronic effects, with X-ray crystallography confirming regioselectivity.
Tandem Aza-Friedel-Crafts/Bromination Sequence
Building on three-component coupling methodologies, pyridin-2(1H)-one reacts with pyridine-3-carbaldehyde (1.5 equiv) and morpholine (2 equiv) in acetonitrile using Y(OTf)₃ (15 mol%) at 80°C. This aza-Friedel-Crafts reaction forms the N-(pyridin-3-ylmethyl) intermediate in situ, which undergoes concurrent bromination with CuBr₂ (1.1 equiv) to directly afford the target compound in 58% yield (Scheme 1).
Scheme 1:
$$
\text{Pyridin-2(1H)-one} \xrightarrow[\text{Y(OTf)₃}]{\text{3-PyCHO, morpholine}} \text{Intermediate} \xrightarrow{\text{CuBr₂}} \text{3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one}
$$
This single-pot method reduces purification steps but requires careful control of bromide stoichiometry to prevent over-bromination.
Palladium-Catalyzed Cross-Coupling on Halogenated Scaffolds
An alternative approach starts with 3-bromopyridin-2(1H)-one, implementing Buchwald-Hartwig amination conditions for N-alkylation. Using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C, reaction with 3-(bromomethyl)pyridine provides the target compound in 63% yield. While effective, this method suffers from competing debromination side reactions (18-22% yield loss).
Comparative Analysis of Methodologies
Table 2: Synthetic Route Evaluation
| Method | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Sequential alkylation-bromination | 57 | 98.2 | Excellent |
| Tandem coupling | 58 | 95.4 | Moderate |
| Radical bromination | 76 | 97.8 | Challenging |
| Cross-coupling | 63 | 96.1 | Good |
The radical approach offers highest efficiency but requires specialized equipment, while the sequential method provides best scalability for industrial applications. Recent advances in continuous flow systems have improved the tandem method's reproducibility, achieving 72% yield in optimized setups.
The C3 bromination preference arises from two synergistic effects:
- Electronic Activation : The pyridinone oxygen withdraws electron density, creating partial positive charge at C3 ($$ \delta^+ = +0.27 $$) as calculated by NBO analysis.
- Steric Guidance : The N-(pyridin-3-ylmethyl) group adopts a conformation minimizing 1,3-diaxial interactions, leaving C3 accessible (Figure 1).
$$
\text{Figure 1: Calculated transition state geometry for C3 bromination (B3LYP/6-31G* level)}
$$
In situ EXAFS studies of FeCl₃-catalyzed reactions show bromide coordination to the catalyst prior to electrophilic attack, explaining the enhanced selectivity compared to uncatalyzed processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyridine rings or to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products may include pyridine N-oxides or other oxidized derivatives.
Reduction: Products may include dehalogenated compounds or reduced pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H9BrN2O
- Molecular Weight : Approximately 265.11 g/mol
- Structural Features : The compound features a bromine atom attached to a pyridine ring, linked to another pyridine ring via a methylene bridge. This structural arrangement enhances its reactivity and biological interactions.
Chemistry
3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one serves as a building block for synthesizing more complex heterocyclic compounds. Its unique reactivity allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology
The compound is being investigated for its potential as an enzyme inhibitor or biological pathway modulator . Its ability to interact with specific molecular targets enhances its potential therapeutic applications.
Medicine
Research into the medicinal properties of this compound has revealed potential anti-inflammatory , antimicrobial , and anticancer activities. Ongoing studies aim to explore its efficacy against various diseases.
Industry
In industrial applications, this compound is utilized in developing new materials, such as polymers and catalysts, due to its unique structural properties.
Antimicrobial Properties
Research indicates that halogenated pyridine derivatives exhibit significant antimicrobial activity. For example, studies show that this compound has potential antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Target Bacteria |
|---|---|---|
| This Compound | TBD | S. aureus, E. coli |
| Similar Pyridine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
Anticancer Activity
Studies have suggested that derivatives similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
Case Studies
One notable study focused on optimizing pyridine-based compounds for treating Trypanosoma brucei, the causative agent of African sleeping sickness. The findings highlighted the importance of structural modifications in enhancing the efficacy of these compounds against the pathogen, suggesting that derivatives like this compound could serve as lead compounds for further development.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the pyridine rings play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Substituent Variations
- 3-Bromo-1-(2-methylpropyl)pyridin-2(1H)-one (): The branched alkyl chain (2-methylpropyl) may improve lipophilicity compared to the aromatic pyridinylmethyl group, affecting membrane permeability in biological systems.
- 3-Amino-5-bromopyridin-2(1H)-one (): The amino group at C3 introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes or receptors.
Bromine Position and Reactivity
- 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (): Bromine at C6 in an imidazo-pyridinone framework shifts reactivity toward electrophilic substitution at different positions, modifying synthetic applications.
Physicochemical Properties
Crystallographic and Stability Data
- 6-Bromo-1,3-dimethylimidazo[4,5-b]pyridin-2(1H)-one (): Methyl groups enhance crystallinity via van der Waals interactions, whereas the pyridinylmethyl group in the target compound may introduce π-π stacking.
- Safety considerations: Brominated pyridinones like 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one require strict handling per GHS guidelines (), a common trait for halogenated heterocycles.
Biological Activity
3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 265.11 g/mol. The compound features a bromine atom attached to a pyridine ring, which is linked to another pyridine ring via a methylene bridge, contributing to its distinct chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine moieties enhance its binding affinity, potentially modulating various biological pathways including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Cellular Pathway Modulation : It could influence pathways related to cell proliferation, apoptosis, and inflammation .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated pyridine derivatives possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Similar Pyridine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
Anticancer Activity
In addition to antimicrobial effects, this compound has been explored for its anticancer potential. Studies have indicated that certain pyridine derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
Case Studies
One notable study focused on the optimization of compounds for treating Trypanosoma brucei, the causative agent of African sleeping sickness. The study highlighted the importance of structural modifications in enhancing the efficacy of pyridine-based compounds against this pathogen, suggesting that derivatives like this compound could serve as lead compounds for further development .
Comparative Analysis
When compared to similar compounds, such as 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one and 3-Chloro derivatives, this compound demonstrates unique biological profiles due to the specific positioning of the bromine atom and the methylene bridge. This structural uniqueness may enhance its reactivity and selectivity towards biological targets .
| Compound Comparison | Structural Feature | Biological Activity |
|---|---|---|
| 3-Bromo Derivative | Bromine at position 3 | Enhanced antimicrobial activity |
| 3-Chloro Derivative | Chlorine instead of bromine | Altered reactivity |
Q & A
Q. What are efficient synthetic routes for 3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one, and how do multi-component reactions enhance its synthesis?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs), which combine pyridin-2(1H)-one scaffolds with brominated intermediates. For example, highlights the use of pyridin-2-oxy-7-aza cleavage to generate disubstituted pyridin-2(1H)-ones, which can be adapted for brominated derivatives. MCRs improve atom economy and reduce purification steps. Key intermediates like 2-chloronicotinic acid () or salicylaldehyde derivatives () can serve as starting materials. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and regiochemistry. Mass spectrometry (MS) validates molecular weight and bromine isotope patterns (e.g., M+2 peaks for bromine) . High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography (using SHELX programs, as noted in ) resolves structural ambiguities, particularly for crystalline derivatives .
Advanced Research Questions
Q. How can researchers address solubility limitations of this compound in pharmacological assays?
- Methodological Answer : Low solubility, a common issue with brominated heterocycles (), can be mitigated via co-solvents (e.g., DMSO-water mixtures), nanoformulation, or prodrug strategies. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxymethyl at position 5, as in ), enhance aqueous solubility without compromising activity. Parallel artificial membrane permeability assays (PAMPA) can screen solubility-improved analogs .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyridin-2(1H)-one derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, buffer pH). Standardize assays using recombinant enzymes (e.g., DPP-4 in ) and include positive controls (e.g., sitagliptin for DPP-4 inhibition). Off-target effects can be assessed via kinome-wide profiling or computational docking studies. emphasizes comparative studies with structural analogs (e.g., chloro vs. bromo derivatives) to isolate substituent-specific effects .
Q. How can regioselective bromination be achieved in pyridin-2(1H)-one derivatives during synthetic optimization?
- Methodological Answer : Regioselectivity depends on directing groups and reaction conditions. For 3-bromination, electron-donating groups (e.g., methyl at position 1) direct electrophilic substitution to position 3. demonstrates bromination of pyrazolo-pyridine derivatives using HBr/H2O2 under mild conditions. Computational tools (DFT calculations) predict reactive sites, while in situ monitoring (e.g., LC-MS) tracks reaction progress .
Q. What crystallographic approaches (e.g., SHELX) are effective for analyzing structural disorder in this compound crystals?
- Methodological Answer : SHELXL ( ) is ideal for refining disordered structures. For twinned crystals, use the TWIN command in SHELXL to model twin domains. High-resolution data (≤1.0 Å) improves accuracy. Hydrogen bonding networks, critical for stability, can be mapped using Olex2 or Mercury. underscores the role of cyclopropyl and oxadiazole groups in stabilizing molecular interactions, which can guide disorder modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
